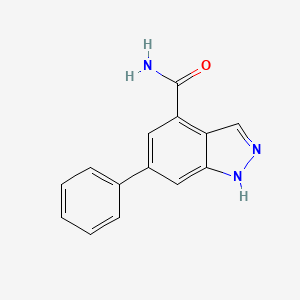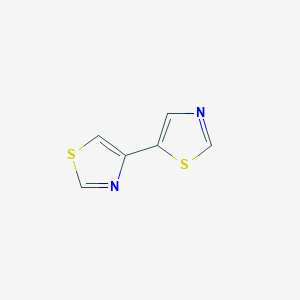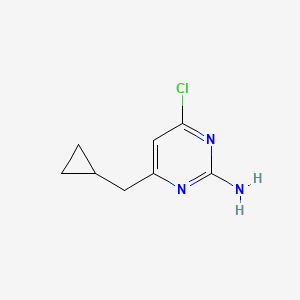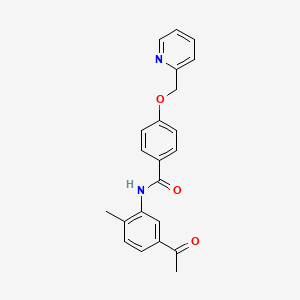![molecular formula C13H16ClNO6S B13884840 Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate is an organic compound with a complex structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with tert-butyl chloroformate in the presence of a base to form the intermediate compound. This intermediate is then reacted with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield a hydroxylated derivative of the compound.
Applications De Recherche Scientifique
Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate
- Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]phenylacetate
Uniqueness
Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H16ClNO6S |
|---|---|
Poids moléculaire |
349.79 g/mol |
Nom IUPAC |
methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate |
InChI |
InChI=1S/C13H16ClNO6S/c1-13(2,3)21-12(17)15-22(18,19)8-5-6-9(10(14)7-8)11(16)20-4/h5-7H,1-4H3,(H,15,17) |
Clé InChI |
XSTOALPJPGVRLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)


![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)

